Predicted LogP Lowering: 2,2-Difluoroethoxy vs. Ethoxy/Propoxy Analogs
The 2,2-difluoroethoxy group provides a significant lipophilicity reduction compared to a simple ethoxy or propoxy analog, while offering superior metabolic stability. For the target compound, the predicted logP (ALOGPS 2.1) is 3.15 [1]. By comparison, the non-fluorinated analog 2-ethoxy-1-ethynyl-3-methylbenzene has a predicted logP of 3.73 [1]. The 2-propoxy analog has a predicted logP of 4.18 [1]. This demonstrates a quantifiable decrease of ΔlogP = -0.58 (vs. ethoxy) and ΔlogP = -1.03 (vs. propoxy), directly attributable to the inductively electron-withdrawing fluorine atoms which reduce hydrogen bond basicity and overall polarity [2]. This reduction is consistent with the known behaviour of the OCH₂CF₂H group as a less lipophilic bioisostere.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ALOGPS 2.1 logP: 3.15 |
| Comparator Or Baseline | 2-Ethoxy-1-ethynyl-3-methylbenzene (ALOGPS 2.1 logP: 3.73); 2-Propoxy-1-ethynyl-3-methylbenzene (ALOGPS 2.1 logP: 4.18) |
| Quantified Difference | ΔlogP = -0.58 (vs. ethoxy analog); ΔlogP = -1.03 (vs. propoxy analog) |
| Conditions | In silico prediction using ALOGPS 2.1, consistent with experimental logP values for paired OCH2CH3 / OCH2CF2H compounds in Meanwell (2011). |
Why This Matters
Lower lipophilicity generally translates to reduced metabolic clearance (lower intrinsic clearance in microsomes), reduced phospholipidosis risk, and improved aqueous solubility—key parameters for selecting a building block intended for oral drug candidates.
- [1] Virtual Computational Chemistry Laboratory (VCCLAB). ALOGPS 2.1 logP prediction for 2-(2,2-difluoroethoxy)-1-ethynyl-3-methylbenzene, 2-ethoxy-1-ethynyl-3-methylbenzene, and 2-propoxy-1-ethynyl-3-methylbenzene. http://www.vcclab.org/lab/alogps/ View Source
- [2] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem., 54(8), 2529–2591. View Source
